N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide

Description

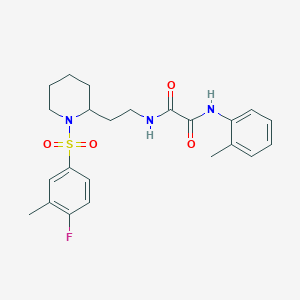

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide is an oxalamide derivative featuring a piperidine scaffold sulfonylated at the 1-position by a 4-fluoro-3-methylphenyl group. The ethyl linker connects the piperidine’s 2-position to the oxalamide moiety, with the N2-substituent being an ortho-tolyl (o-tolyl) group.

Properties

IUPAC Name |

N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O4S/c1-16-7-3-4-9-21(16)26-23(29)22(28)25-13-12-18-8-5-6-14-27(18)32(30,31)19-10-11-20(24)17(2)15-19/h3-4,7,9-11,15,18H,5-6,8,12-14H2,1-2H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUFAYREJNXVHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC(=C(C=C3)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a synthetic organic compound with significant potential in medicinal chemistry and biological research. It is characterized by a complex structure that includes a piperidine ring, a sulfonyl group, and an oxalamide moiety. The molecular formula of this compound is , and it has a molecular weight of approximately 461.6 g/mol.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Piperidine Ring : A six-membered ring containing one nitrogen atom, which is often involved in biological interactions.

- Sulfonyl Group : This functional group can enhance the compound's reactivity and its ability to form interactions with biological targets.

- Oxalamide Moiety : This part of the molecule may contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques, including:

- Formation of the Piperidine Intermediate : Reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with piperidine.

- Alkylation : Alkylation with 2-bromoethylamine to introduce the ethylamine side chain.

- Oxalamide Formation : Final reaction with isopropyl oxalyl chloride to complete the oxalamide structure.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets:

- Protein Interactions : The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function.

- Neurotransmitter Receptors : The piperidine ring may interact with neurotransmitter receptors, influencing signal transduction pathways.

Pharmacological Potential

Research indicates that this compound may have applications in:

- Neurological Disorders : Its structure suggests potential as a pharmacological agent targeting conditions such as anxiety or depression due to its ability to modulate neurotransmitter activity.

- Cancer Research : The compound's unique structure may allow it to interfere with cellular signaling pathways involved in tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs with the target molecule, differing primarily in sulfonyl substituents, aryl groups, or linker variations.

Analogous Piperidine-Sulfonyl Oxalamides

Table 1: Structural and Molecular Comparison

Key Observations :

Substitution with tosyl () introduces a methyl group on the sulfonyl phenyl ring, which may enhance lipophilicity .

Aryl Substituent Modifications :

- The ortho-tolyl group in the reference compound is replaced with meta-tolyl () or 4-fluorophenyl (). Ortho-substituents often induce steric hindrance, which could influence conformational flexibility compared to meta or para positions.

N1-Allyl Derivative :

Functional and Toxicological Insights from Broader Oxalamide Studies

Flavoring Agents :

- N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336): Exhibits a NOEL (No Observed Effect Level) of 100 mg/kg bw/day in rats, with a safety margin >33 million for human exposure . Regulatory approval as a flavor enhancer highlights the low toxicity profile of certain oxalamides, though substituents like methoxy and pyridyl groups differ significantly from the reference compound .

Antiviral Compounds :

- BNM-III-170 (an oxalamide with guanidine and indane substituents):

Cytochrome P450 Interactions :

- This underscores the need to evaluate metabolic interactions for sulfonyl-piperidine oxalamides.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing oxalamide derivatives with sulfonyl-piperidine scaffolds?

- Methodology : The synthesis typically involves coupling reactions using reagents like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and tertiary amines (e.g., TEA) to activate carboxylic acids, followed by nucleophilic substitution with piperidine intermediates. Deprotection of tert-butyl groups is achieved via HCl in dioxane, and purification is performed using silica gel chromatography .

- Validation : Structural confirmation relies on H/C NMR and ESI-MS, as demonstrated for analogous compounds (e.g., 27–80% yields for derivatives in and ).

Q. Which analytical techniques are critical for confirming structural integrity and purity of sulfonyl-piperidine oxalamides?

- Techniques :

- NMR Spectroscopy : Assigns chemical shifts for piperidine protons (δ 1.2–3.5 ppm), sulfonyl groups (δ 3.8–4.2 ppm), and aromatic substituents.

- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., m/z 333.1–376.9 [M+H] for substituted oxalamides) .

- HPLC : Purity assessment (>95%) via reverse-phase methods.

Q. What safety protocols are recommended for handling sulfonyl-containing compounds in laboratory settings?

- Precautions :

- Avoid inhalation or skin contact; use fume hoods and PPE (gloves, lab coats).

- Store in airtight containers at 2–8°C, away from ignition sources .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl salts) with sodium bicarbonate before disposal.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize oxalamide derivatives for target selectivity?

- Approach :

- Substituent Variation : Electron-withdrawing groups (e.g., -Cl, -F on aryl rings) enhance binding to hydrophobic enzyme pockets (e.g., sEH inhibition in ).

- Piperidine Modifications : Bulky substituents (e.g., adamantyl) improve metabolic stability but may reduce solubility .

Q. What experimental design strategies improve reaction yields in multi-step syntheses of oxalamides?

- Optimization Tools :

- Design of Experiments (DoE) : Statistical models (e.g., factorial designs) identify critical factors (e.g., solvent polarity, temperature) for coupling reactions .

- Flow Chemistry : Continuous-flow systems enhance reproducibility and reduce reaction times (e.g., 6-hour deprotection vs. 12-hour batch processes) .

Q. How do researchers address discrepancies in biological activity data between structurally similar oxalamides?

- Resolution Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.